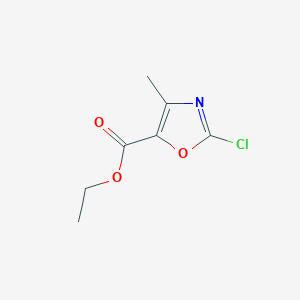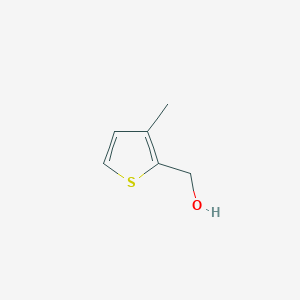
(3-Methylthiophen-2-yl)methanol
説明
The compound "(3-Methylthiophen-2-yl)methanol" is a derivative of thiophene, which is a heterocyclic compound. The structure of this compound is characterized by the presence of a thiophene ring with a methyl group at the 3-position and a methanol group attached to the thiophene ring. This structure is closely related to 3-methylthiophene but differs due to the presence of the hydroxyl group, which significantly alters its chemical and physical properties .
Synthesis Analysis
The synthesis of derivatives of 3-methylthiophene, such as [2-(3-Methylthienyl)]di(1-adamantyl)methanol, involves the formation of isomers that differ in their stability and can undergo rotation upon heating. The equilibrium between these isomers and the activation energies required for their interconversion have been studied, providing insights into the steric and electronic effects that influence the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For instance, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been determined, revealing the molecular conformation and packing stabilized by intermolecular interactions . Similarly, the structure of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol has been characterized, showing that the 1,3-dioxane ring exhibits a chair conformation and forms a one-dimensional chain structure through hydrogen bonding .
Chemical Reactions Analysis
The electrochemical behavior of 3-thiophenemethanol, a compound closely related to "(3-Methylthiophen-2-yl)methanol," has been compared to that of 3-methylthiophene. The presence of the -CH2OH substituent plays a crucial role in the electropolymerization process, leading to the formation of electro-inactive polymer deposits. The nucleophilicity of the substituent is a determining factor in the reactions of the radical cations produced during polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The electrochemical properties of polymers derived from the polymerization of 2,5-dibromo-3-methylthiophene, for example, show stability in aqueous media and exhibit redox behavior associated with the metal ion incorporated into the polymer matrix . The crystal structure and biological activity of related compounds also provide valuable information about their physical properties and potential applications .
科学的研究の応用
Catalytic Reactions
RuCl3·3H2O has been found to be an effective catalyst in reactions involving 2-methylthiophene with aldehydes. This process leads to the synthesis of compounds like bis(thienyl)methanes in moderate to excellent yields. This reaction does not involve mono(indolyl)methanol as an intermediate under these conditions (Qu et al., 2011).
Photocyclisation
The photocyclisation of 3-alkoxy-6-chloro-2-(3-methylthiophen-2-yl)-4H-chromen-4-ones in methanol leads to tetracyclic compounds. This process occurs through intramolecular γ-hydrogen abstraction. Interestingly, the methyl group on the thiophenyl ring does not interfere in the photocyclisation but does affect product formation (Kamboj et al., 2012).
Electrochemical Behavior in Conducting Polymers
The methanol-soluble fraction obtained from the CuCl2 induced polymerization of 2,5-dibromo-3-methylthiophene exhibits specific redox waves on cyclic voltammetric potential polarization. This suggests its potential in applications like electrode surfaces for various electrochemical reactions, demonstrating remarkable stability in aqueous media (Czerwiński et al., 1985).
Electrocatalysis
Poly(3-methylthiophene) (PMT) modified with Pt–Pd co-catalyst, when used for methanol oxidation, shows varied electrocatalytic activities influenced by factors like polymer film thickness and catalyst ratio. This application is significant in areas like fuel cell technology (Galal et al., 2008).
Electrosynthesis
Electrochemically induced substitution of poly(3-methylthiophene) with nucleophiles like methanol has been explored. This process shows potential dependency and varies between nucleophile/polymer combinations. Such substitutions open up possibilities in developing new materials and chemical structures (Qi et al., 1996).
Synthesis of Oxazine Derivatives
Furan-2-yl(phenyl)methanol derivatives, in the presence of catalysts like In(OTf)3, undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol. This process is used for synthesizing oxazine derivatives, notable for their high selectivity and good yields (Reddy et al., 2012).
Safety And Hazards
特性
IUPAC Name |
(3-methylthiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJEIWAMCLVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512127 | |
| Record name | (3-Methylthiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylthiophen-2-yl)methanol | |
CAS RN |
63826-56-2 | |
| Record name | (3-Methylthiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63826-56-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





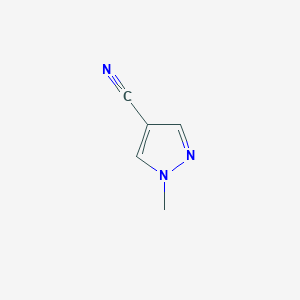



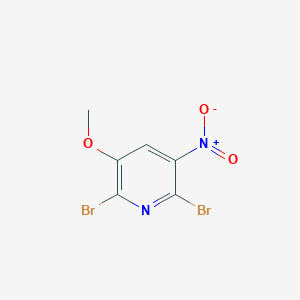


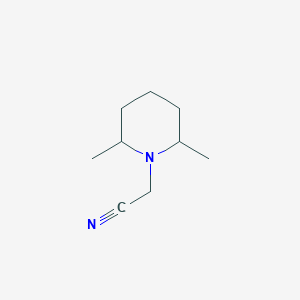
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)
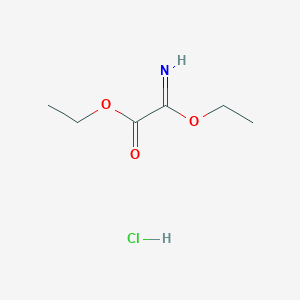
![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)
